7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that features an isoxazole ring, a methoxy group, and an indolizine core. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Scientific Research Applications
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on the specific derivative and its biological activity. For example, some N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia .
Future Directions
The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . It’s also highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The isoxazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- Fluoroisoxazoles
- Iodoisoxazoles
Uniqueness
What sets 7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-9-7-11(17)16-5-2-3-8(16)12(9)13(18)14-10-4-6-20-15-10/h4,6-7H,2-3,5H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNZPZORBUIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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